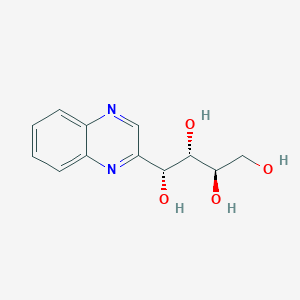

(1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol

Descripción general

Descripción

(1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol is a complex organic compound characterized by its unique stereochemistry and the presence of a quinoxaline moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol typically involves multi-step organic reactions. One common approach is the asymmetric Diels-Alder reaction, which can be used to construct the quinoxaline ring system . This reaction often requires chiral catalysts and specific reaction conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are often employed to purify the final product. The use of automated synthesis and large-scale reactors can also enhance the efficiency of production.

Análisis De Reacciones Químicas

Types of Reactions

(1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the quinoxaline ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction can produce fully saturated analogs.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol serves as an intermediate in the synthesis of various bioactive molecules. Its structural features make it a valuable precursor for developing pharmaceuticals targeting diseases such as cancer and neurological disorders. Specifically:

- Synthesis of Quinoxaline Derivatives : The compound is used in synthesizing quinoxaline carboxylic acids, which have shown promise as anti-tumor agents .

- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, making them candidates for antibiotic development.

Biochemical Research

This compound plays a role in proteomics research. It is utilized to study protein interactions and modifications due to its ability to form stable complexes with proteins . The following applications are notable:

- Protein Labeling : The compound can be conjugated with biomolecules for tracking and studying protein dynamics in cellular environments.

- Enzyme Inhibition Studies : Research indicates that certain derivatives can act as enzyme inhibitors, providing insights into metabolic pathways and potential therapeutic targets .

Case Study 1: Synthesis of Quinoxalinecarboxylic Acid

A study demonstrated the synthesis of quinoxalinecarboxylic acid from this compound as an intermediate. This process involved several chemical transformations that highlighted the compound's utility in creating complex organic molecules with pharmaceutical relevance.

Case Study 2: Antimicrobial Testing

In a recent investigation into antimicrobial agents, derivatives of this compound were tested against various bacterial strains. Results indicated significant activity against Gram-positive bacteria, suggesting potential for development into new antibiotic therapies.

Mecanismo De Acción

The mechanism of action of (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol involves its interaction with specific molecular targets. The quinoxaline moiety can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-tetrahydroxybutane

- (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanediol

Uniqueness

What sets (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol apart from similar compounds is its specific stereochemistry and the presence of four hydroxyl groups. This unique combination enhances its reactivity and potential for forming hydrogen bonds, making it particularly useful in various chemical and biological applications .

Actividad Biológica

(1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant case studies.

The compound is classified as a quinoxaline derivative and serves as an intermediate in the synthesis of various biologically active molecules. Its structure can be represented as follows:

- Chemical Name : this compound

- CAS Number : 4711-06-2

- Molecular Formula : CHNO

The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates that quinoxaline derivatives often exhibit inhibitory effects on enzymes involved in cancer progression and inflammation.

Anticancer Properties

Studies have demonstrated that quinoxaline derivatives can act as inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. The overexpression of PARP is associated with several cancers. In vitro studies have shown that these compounds can inhibit tumor cell proliferation by inducing apoptosis in cancer cells through the following mechanisms:

- Inhibition of PARP activity : This leads to the accumulation of DNA damage in cancer cells.

- Cell Cycle Arrest : Compounds have been shown to induce G0/G1 phase arrest in various cancer cell lines.

Case Studies

-

In Vitro Studies : A study involving the synthesis and evaluation of quinoxaline derivatives indicated that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 15 µM.

Compound Cell Line IC50 (µM) This compound MCF-7 15 Control (Doxorubicin) MCF-7 0.5 - Animal Studies : In vivo experiments using xenograft models showed that treatment with this compound led to a reduction in tumor size and weight compared to control groups treated with saline.

Toxicological Profile

Despite its promising biological activity, the toxicological profile of this compound remains under investigation. Preliminary assessments indicate low acute toxicity; however, comprehensive studies are required to evaluate chronic exposure effects.

Summary of Toxicological Findings

| Endpoint | Results |

|---|---|

| Acute Toxicity | No significant effects observed |

| Genotoxicity | Not assessed |

| Reproductive Toxicity | Not assessed |

Propiedades

IUPAC Name |

(1R,2S,3R)-1-quinoxalin-2-ylbutane-1,2,3,4-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c15-6-10(16)12(18)11(17)9-5-13-7-3-1-2-4-8(7)14-9/h1-5,10-12,15-18H,6H2/t10-,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNOHSLKLTQNYAD-IJLUTSLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=CC(=N2)[C@H]([C@@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427833 | |

| Record name | (1R,2S,3R)-1-(Quinoxalin-2-yl)butane-1,2,3,4-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4711-06-2 | |

| Record name | (1R,2S,3R)-1-(Quinoxalin-2-yl)butane-1,2,3,4-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.